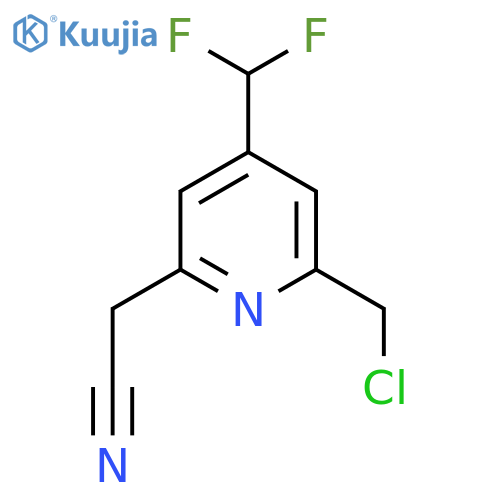

Cas no 1806804-35-2 (2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

1806804-35-2 structure

商品名:2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile

CAS番号:1806804-35-2

MF:C9H7ClF2N2

メガワット:216.615087747574

CID:4847372

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile

-

- インチ: 1S/C9H7ClF2N2/c10-5-8-4-6(9(11)12)3-7(14-8)1-2-13/h3-4,9H,1,5H2

- InChIKey: NUWAKNJWEVRNTA-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC(C(F)F)=CC(CC#N)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 36.7

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076981-1g |

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |

1806804-35-2 | 97% | 1g |

$1,475.10 | 2022-03-31 | |

| Alichem | A029076981-250mg |

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |

1806804-35-2 | 97% | 250mg |

$480.00 | 2022-03-31 | |

| Alichem | A029076981-500mg |

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |

1806804-35-2 | 97% | 500mg |

$790.55 | 2022-03-31 |

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

1806804-35-2 (2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile) 関連製品

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 13769-43-2(potassium metavanadate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量